This compound can be sourced from chemical suppliers and is classified as a phosphinic acid derivative. Phosphinic acids are known for their utility in organic synthesis, particularly in the formation of phosphonic acids through oxidation processes. They are also studied for their potential biological activities, including enzyme inhibition.
Phosphinic acid, bis(p-bromophenyl)- can be synthesized through several methods. A common synthetic route involves the reaction of p-bromophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis:
In industrial settings, similar synthetic routes are employed, often on a larger scale. Additional purification steps like recrystallization or chromatography may be utilized to achieve high purity levels required for specific applications.
The molecular structure of phosphinic acid, bis(p-bromophenyl)- features two brominated phenyl rings connected to a phosphorus atom that is double bonded to an oxygen atom and single bonded to a hydroxyl group. The structural formula can be represented as follows:
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)O)Br
The compound exhibits a layered structure due to the presence of hydrogen bonding networks between molecules .
Phosphinic acid, bis(p-bromophenyl)- undergoes several types of chemical reactions:
These reactions highlight the versatility of phosphinic acid, bis(p-bromophenyl)- in synthetic organic chemistry.
The mechanism of action for phosphinic acid, bis(p-bromophenyl)- involves its interaction with various molecular targets such as enzymes or receptors. The bromophenyl groups and the phosphinic acid moiety facilitate binding to these targets, leading to modulation of their activity. This interaction is crucial for its potential applications in biological systems, particularly as an enzyme inhibitor or modulator .
Property | Value |
---|---|
CAS Number | 109817-44-9 |
Molecular Formula | |
Molecular Weight | 375.98 g/mol |
IUPAC Name | bis(4-bromophenyl)phosphinic acid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Phosphinic acid, bis(p-bromophenyl)- has a wide range of applications in scientific research:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: